![molecular formula C4H4BrNO2 B570729 5-Bromo-3-methoxyisoxazole CAS No. 1369096-82-1](/img/structure/B570729.png)
5-Bromo-3-methoxyisoxazole
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Overview
Description
Chemical Reactions Analysis
Isoxazole, a five-membered heterocyclic pharmacophore, is commonly found in many commercially available drugs . The synthesis of isoxazoles often involves (3 + 2) cycloaddition reactions . The development of novel machine learning architectures based on the deep learning paradigm has accelerated the prediction of chemical reaction pathways .Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxyisoxazole involves its binding to the ATP-binding site of CK2. This binding prevents the kinase from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its inhibition of CK2, this compound has been shown to induce autophagy in cancer cells, leading to their death. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Bromo-3-methoxyisoxazole is its high selectivity for CK2. This selectivity allows for the specific inhibition of this kinase without affecting other signaling pathways. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for the use of 5-Bromo-3-methoxyisoxazole in scientific research. One potential application is its use in the development of new cancer therapies. Additionally, this compound may have potential in the treatment of inflammatory diseases and other conditions. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in a variety of fields.
Synthesis Methods
5-Bromo-3-methoxyisoxazole can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-methoxy-2-nitrobenzaldehyde with sodium hydride in the presence of a catalytic amount of tetra-n-butylammonium iodide. This reaction produces the intermediate 3-methoxy-2-(phenylsulfonyl)benzaldehyde, which is then reacted with hydroxylamine hydrochloride to yield this compound.
Scientific Research Applications
5-Bromo-3-methoxyisoxazole has been found to have a wide range of applications in scientific research. One of the most notable applications is its use as a potent and selective inhibitor of the protein kinase CK2. This kinase plays a critical role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 has been shown to have therapeutic potential in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
5-bromo-3-methoxy-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c1-7-4-2-3(5)8-6-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFKLBQCZBOVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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